6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold. Its structure includes a chlorine atom at position 6 and methyl groups at positions 2 and 7 (Figure 1). The 7H designation indicates a methyl substitution on the pyrrole nitrogen at position 7, which influences the compound’s electronic and steric properties.
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-2,7-dimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3/c1-5-10-4-6-3-7(9)12(2)8(6)11-5/h3-4H,1-2H3 |
InChI Key |
OSSGONVBVMLRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(N(C2=N1)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with 2-methylpyrrole in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 6-chloro group undergoes nucleophilic displacement under various conditions:
*Yield reported for analogous dichloro compound hydrolysis
Key observation : Steric hindrance from 2,7-dimethyl groups slows substitution kinetics compared to non-methylated analogs .
Transition Metal-Catalyzed Cross-Couplings
The chlorine atom enables diverse coupling reactions:
Suzuki-Miyaura Coupling
-
Requires Pd(PPh₃)₄ catalyst and K₂CO₃ base
-
Forms biaryl derivatives at 6-position
-
Optimal solvent: DME/H₂O (3:1)
Buchwald-Hartwig Amination
-
Uses Xantphos/Pd₂(dba)₃ system
-
Introduces secondary amines at 6-position
Condensation and Cyclization Reactions
3.1 Imine Formation
-
Reacts with aldehydes in EtOH/HCl
-
Forms Schiff base derivatives
3.2 Intramolecular Cyclization
-
Acrylic acid derivatives undergo:
Oxidation and Reduction
4.1 DDQ Oxidation
-
Converts dihydro intermediates to aromatic systems
4.2 Catalytic Hydrogenation
-
Reduces pyrrole ring under H₂/Pd-C
-
Produces saturated pyrrolidine analogs
Biological Activity Correlation
Derivatives exhibit structure-dependent bioactivity:
Stability and Reactivity Considerations
-
pH sensitivity : Stable in neutral conditions; hydrolyzes rapidly in strong acid/base
-
Solvent compatibility : Soluble in DMF, DMSO; insoluble in water
This comprehensive analysis demonstrates the compound's synthetic utility for creating bioactive molecules, particularly in kinase-targeted therapeutics. Recent advances in flow chemistry and microwave-assisted methods have significantly improved reaction efficiencies for its derivatives .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial scaffold for the development of various pharmaceutical agents. Its structural properties allow for modifications that enhance biological activity. Notably, derivatives of this compound have been investigated for:
- Anticancer Activity : Research indicates that pyrrolo[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Antiviral Properties : Compounds derived from this scaffold have shown promise in inhibiting viral replication, making them potential candidates for antiviral drug development .
- Antimicrobial Effects : The compound has been evaluated for its ability to combat bacterial and fungal infections, contributing to the search for new antibiotics.
Biological Studies
The biological interactions of 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine have been extensively studied:
- Enzyme Inhibition : The compound has been found to interact with various enzymes, inhibiting their activity. This mechanism is crucial for disrupting metabolic pathways in cancer and infectious diseases .
- Receptor Binding : Studies have demonstrated its potential to bind to specific receptors involved in cellular signaling, which can modulate physiological responses and offer therapeutic benefits.
Industrial Applications
Beyond its medicinal uses, 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is utilized in various industrial applications:
- Synthesis of Advanced Materials : The compound serves as an intermediate in the synthesis of complex organic materials used in pharmaceuticals and agrochemicals .
- Chemical Research : It is employed in the development of new synthetic methodologies within organic chemistry, facilitating the creation of novel compounds with desired properties .
Case Studies
Several studies highlight the applications of 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine:
- Anticancer Research : A study published in Pharmaceuticals detailed the synthesis of novel derivatives that exhibited potent anticancer activity against various cell lines. The mechanism involved the inhibition of key enzymes responsible for cell cycle progression .
- Antiviral Activity : Research published in the Journal of Medicinal Chemistry demonstrated that certain derivatives effectively inhibited viral replication in vitro. The study suggested that these compounds could be further developed into therapeutic agents against viral infections such as HIV and Hepatitis C .
- Enzyme Targeting : A recent publication highlighted the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was linked to significant cytotoxic effects on cancer cells, showcasing its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Compounds :
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 71149-52-5)
- Substituents: Chloro at position 4, methyl at position 2.
- Molecular Weight: 167.6 g/mol.
- Properties: The chloro group at position 4 enhances electrophilicity, making it reactive in nucleophilic substitution reactions. However, the absence of a methyl group at position 7 reduces steric hindrance compared to the target compound .
2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638764-36-9) Substituents: Chloro at positions 2 and 4, methyl at positions 5 and 7. Molecular Weight: 259.09 g/mol. The 5-methyl group may hinder metabolic oxidation at this position .
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 872706-14-4) Substituents: Chloro at position 4, methyl at 6, phenyl at 7. Molecular Weight: 243.69 g/mol.
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1638760-18-5)
Comparison with Target Compound :
| Property | 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
|---|---|---|---|
| Substituents | 2-Me, 6-Cl, 7-Me | 2-Me, 4-Cl | 2-Cl, 4-Cl, 5-Me, 7-Me |
| Molecular Weight | 224.65 g/mol | 167.6 g/mol | 259.09 g/mol |
| Lipophilicity (LogP) | Higher (due to two methyl groups) | Moderate | Highest (dual chloro and methyl groups) |
| Metabolic Stability | Likely higher (chloro resists oxidation) | Lower (single chloro) | Moderate (chloro groups slow metabolism) |
| Synthetic Complexity | Moderate (requires regioselective methylation) | Low | High (multiple substitutions) |
Physicochemical Properties
- pKa and Solubility: The pKa of 6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine () is 11.71, suggesting basicity at position 2.
- Crystallinity : Derivatives like 7-Methyl-6-(4-methylphenyl)-2,4-diphenyl-7H-pyrrolo[2,3-d]pyrimidine () exhibit high melting points (>190°C), indicating strong intermolecular forces. The target compound’s methyl groups may lower melting points, improving formulation flexibility.
Biological Activity
6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features both pyrrole and pyrimidine rings, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H8ClN3
- Molecular Weight : 181.62 g/mol
- IUPAC Name : 6-chloro-2,7-dimethylpyrrolo[2,3-d]pyrimidine
- CAS Number : 1388047-49-1
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClN3 |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 6-chloro-2,7-dimethylpyrrolo[2,3-d]pyrimidine |
| CAS Number | 1388047-49-1 |
The biological activity of 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific receptor tyrosine kinases such as the Colony-stimulating factor-1 receptor (CSF1R) with subnanomolar IC50 values. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival .
- Cellular Impact : Studies indicate that this compound can induce apoptosis in cancer cells by altering the expression levels of apoptotic markers such as caspase-3 and Bcl-2. For instance, it demonstrated significant cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values indicating potent inhibitory effects on cell proliferation .
Therapeutic Applications
6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has potential applications in various therapeutic areas:
- Anticancer Agents : The compound is being investigated for its ability to target cancer cells selectively while sparing normal cells. It has shown promising results in inhibiting tumor growth and metastasis in preclinical models of triple-negative breast cancer (TNBC) .
- Antiviral Activity : Recent studies have highlighted its efficacy against viral infections, particularly influenza A viruses. It demonstrated a significant reduction in viral load in infected animal models without exhibiting toxicity at high doses .
- Drug Development : As a scaffold for drug design, this compound's structure allows for modifications that can enhance its selectivity and potency against various biological targets. Research continues to explore derivatives that may improve pharmacokinetic profiles and therapeutic indices .
Case Studies
Several studies have documented the biological activity of 6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine:
Study 1: CSF1R Inhibition
A study published in Nature reported the synthesis and evaluation of several pyrrolo[2,3-d]pyrimidine derivatives. The most promising compounds exhibited IC50 values < 5 nM against CSF1R and demonstrated excellent selectivity over other kinases in the PDGFR family. This suggests potential for treating diseases related to macrophage dysfunction .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of various derivatives on HeLa, MDA-MB-231, and MCF-7 cell lines. The compounds showed varying levels of potency with some achieving IC50 values as low as 0.126 μM against MDA-MB-231 cells while demonstrating a favorable selectivity index compared to non-cancerous cells .
Study 3: Antiviral Efficacy
Research evaluating the antiviral properties found that certain derivatives significantly inhibited viral replication in both Oseltamivir-sensitive and resistant strains of influenza A virus. The lead compounds displayed high plasma stability and low toxicity profiles during in vivo assessments .
Q & A
Q. Advanced
Mitigation : Co-solvents (e.g., DMSO) or prodrug strategies improve in vitro handling .
What computational methods predict binding affinity to kinases?
Q. Advanced
- Molecular docking (MOE/Glide) : Models interactions with kinase ATP pockets .
- Molecular Dynamics (MD) : Simulates binding stability over time (e.g., 100 ns trajectories) .
- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding energy .
Case Study : Methyl groups at positions 2/7 stabilize hydrophobic interactions with EGFR’s Leu694 and Val702 .
How are stability issues addressed during storage?
Q. Basic
- Storage : Desiccated at -20°C in amber vials to prevent light/oxidation degradation .
- Stability Assessment : Periodic HPLC analysis over 6 months to track degradation (<5% decomposition typical) .
What synthetic intermediates are critical for scalability?
Q. Advanced
| Intermediate | Role | Purity Requirement |
|---|---|---|
| 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Core scaffold for functionalization | >90% |
| 6-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | Precursor for 7-methylation | >85% |
Note : Intermediates require rigorous purification (column chromatography) to avoid cross-contamination .
How is regioselectivity achieved during chlorination and methylation?
Q. Advanced
- Chlorination : Directed by electron-withdrawing groups (e.g., pyrimidine N-atoms) favoring position 6 .
- Methylation : Steric control via bulky bases (e.g., LDA) directs alkylation to less hindered positions (2 and 7) .
Validation : Regioselectivity confirmed via NOESY NMR to spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
